Cadmium isohexadecanoate

Description

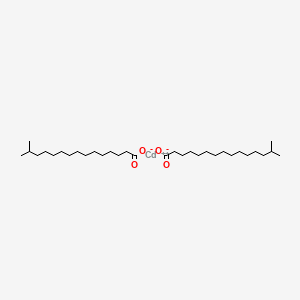

Structure

3D Structure of Parent

Properties

CAS No. |

95892-12-9 |

|---|---|

Molecular Formula |

C32H62CdO4 |

Molecular Weight |

623.2 g/mol |

IUPAC Name |

cadmium(2+);14-methylpentadecanoate |

InChI |

InChI=1S/2C16H32O2.Cd/c2*1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18;/h2*15H,3-14H2,1-2H3,(H,17,18);/q;;+2/p-2 |

InChI Key |

GOAZXZRTAZQOMI-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCC(=O)[O-].[Cd+2] |

Origin of Product |

United States |

Synthetic Methodologies for Cadmium Isohexadecanoate

Direct Synthesis Approaches

Direct synthesis represents the most straightforward pathway to cadmium isohexadecanoate, typically involving the reaction of a cadmium precursor with isohexadecanoic acid or its salt. These approaches can be broadly categorized into solvent-mediated and mechanochemical methods.

Solvent-Mediated Routes

Solvent-mediated synthesis is the most common method for producing cadmium carboxylates. This approach involves dissolving a suitable cadmium precursor and isohexadecanoic acid in a solvent, often with heating, to facilitate the reaction. The choice of cadmium precursor is critical and can range from simple salts to organometallic compounds.

A prevalent method involves the reaction of cadmium oxide (CdO) with the desired carboxylic acid in a high-boiling, non-coordinating solvent. For example, the synthesis of analogous long-chain cadmium carboxylates has been successfully achieved by reacting CdO with the fatty acid at elevated temperatures, leading to the formation of the cadmium carboxylate and water as the byproduct. Another route involves the reaction of a cadmium methyl derivative, such as [TmBut]CdMe, with the carboxylic acid (RCO2H), which proceeds readily to yield the cadmium carboxylate compound. nih.govacs.org

The general reaction can be summarized as: CdX₂ + 2 RCOOH → Cd(RCOO)₂ + 2 HX (where X can be oxide, hydroxide (B78521), acetate (B1210297), etc., and RCOOH is isohexadecanoic acid)

The selection of the solvent plays a crucial role, influencing not only the reaction kinetics but also the structure of the resulting product.

Mechanochemical Synthesis Protocols

Mechanochemical synthesis offers a solvent-free, environmentally conscious alternative to traditional solution-based methods. rsc.org This technique utilizes mechanical energy, typically through grinding or ball milling, to initiate chemical reactions between solid-state reactants. psu.edu For the synthesis of this compound, this would involve milling a cadmium precursor, such as cadmium oxide or cadmium acetate, directly with solid isohexadecanoic acid.

While literature specifically detailing the mechanochemical synthesis of this compound is scarce, the principles have been demonstrated for a wide range of other metal carboxylates. psu.edu The process is often rapid, quantitative, and can lead to the formation of crystalline products without the need for subsequent purification steps. rsc.orgpsu.edu For instance, grinding copper acetate with isonicotinic acid for just 10 minutes has been shown to produce the corresponding coordination polymer in quantitative yield. psu.edu This suggests that a similar protocol could be highly effective for this compound.

Precursor Design and Selection for Targeted Material Architectures

The properties and structure of the final this compound product are intrinsically linked to the initial choice of precursors. The selection of both the cadmium source and the carboxylate ligand is a critical step in designing materials for specific applications, such as subsequent use as a precursor for cadmium-based nanoparticles. chemrxiv.orgresearchgate.net

Table 1: Common Cadmium Precursors for Carboxylate Synthesis

| Cadmium Precursor | Formula | Typical Reaction Type | Notes |

| Cadmium Oxide | CdO | Solvent-Mediated | Common, cost-effective precursor for high-temperature synthesis. |

| Cadmium Acetate | Cd(CH₃COO)₂ | Mechanochemical, Solvent-Mediated | Often used in mechanosynthesis; byproduct (acetic acid) is volatile. psu.edu |

| Cadmium Nitrate (B79036) | Cd(NO₃)₂ | Solvent-Mediated | Highly soluble in polar solvents; often used for coordination polymer synthesis. acs.org |

| Cadmium Chloride | CdCl₂ | Solvent-Mediated | Another common salt precursor. |

| Organocadmium Compounds | e.g., [TmBut]CdMe | Solvent-Mediated | Highly reactive precursors allowing for synthesis under mild conditions. nih.gov |

The ligand, isohexadecanoic acid, is chosen for the specific properties its branched, saturated 16-carbon chain imparts on the final compound, such as solubility in nonpolar media and its role in controlling the growth and stabilization of nanoparticles. The method used to prepare the cadmium carboxylate precursor itself can influence its supramolecular structure (e.g., amorphous vs. lamellar), which in turn affects its dissolution kinetics in subsequent applications. chemrxiv.orgchemrxiv.org

Influence of Reaction Parameters on Compound Formation

The outcome of the synthesis of this compound is highly dependent on the precise control of various reaction parameters. Temperature, pressure, and the solvent system are key variables that dictate the reaction rate, yield, and the final structural properties of the compound.

Temperature and Pressure Optimization

Temperature is a critical parameter in solvent-mediated syntheses. Higher temperatures generally increase the reaction rate between the cadmium precursor and isohexadecanoic acid and can enhance the solubility of reactants. For instance, the synthesis of cadmium carboxylates from CdO often requires heating to temperatures above 200°C to ensure the reaction proceeds to completion. researchgate.net However, the thermal stability of the reactants and products must be considered, as unwanted decomposition can occur at excessively high temperatures. researchgate.net Studies on cadmium formate, for example, show it decomposes around 210°C. researchgate.net The exchange of carboxylate ligands is also temperature-dependent, though studies have shown that this exchange can be facile even at low temperatures. nih.govacs.org

Pressure is typically less of a controlling factor in the direct synthesis of simple cadmium carboxylates under standard conditions. However, in solvothermal syntheses, where the reaction is carried out in a sealed vessel above the solvent's boiling point, pressure can play a significant role in influencing the final crystal structure and morphology of more complex coordination polymers.

Solvent System Rationalization

The choice of solvent is arguably one of the most influential factors in the synthesis of cadmium carboxylates, as it can directly control the structure of the product. rsc.orgrsc.org The coordinating ability of the solvent determines whether the resulting cadmium carboxylate exists as a polymeric species or as smaller, discrete complexes. rsc.orgrsc.orgdocumentsdelivered.com

Table 2: Effect of Solvent Type on Cadmium Carboxylate Structure

| Solvent Type | Examples | Effect on Structure | Rationale |

| Non-coordinating | Toluene (B28343), Hexadecane, Octadecene | Promotes the formation of large polymeric structures. rsc.orgrsc.org | The solvent does not compete with the carboxylate ligands for coordination sites on the cadmium ion, allowing for the formation of extended bridged networks. |

| Coordinating / Polar | Methanol, Pyridine, Amines, DMF, DMA | Breaks down polymeric structures into smaller, discrete molecular complexes. acs.orgrsc.orgrsc.org | Solvent molecules coordinate to the cadmium centers, satisfying their coordination sphere and preventing or disrupting the formation of extended polymer chains. acs.org |

Research using diffusion-ordered spectroscopy (DOSY) has explicitly shown that cadmium carboxylates are polymeric in nonpolar solvents like toluene but are broken up in the presence of polar or coordinating solvents. rsc.orgrsc.org This solvent-dependent behavior is crucial, as the degree of polymerization can significantly affect the reactivity of the this compound, for example, when it is used as a precursor in nanoparticle synthesis. The coordination ability of different solvents like DMF versus DMA can even lead to distinct three-dimensional network architectures in cadmium-carboxylate coordination polymers. acs.org

Stoichiometric Ratio Control

The synthesis of this compound, a type of metallic soap, is critically dependent on the precise control of the stoichiometric ratio between the cadmium precursor and the isohexadecanoic acid (or its corresponding salt). The stoichiometry of the reaction directly influences the reaction's yield, the purity of the final product, and its physicochemical properties. The fundamental reaction for the formation of this compound typically involves a 1:2 molar ratio of a divalent cadmium source to the monobasic isohexadecanoic acid.

Common synthetic routes for preparing metal carboxylates include metathesis (double displacement) reactions and reactions of the carboxylic acid with a cadmium compound like an oxide, hydroxide, or a salt of a weaker acid, such as acetate. wikipedia.org For instance, a common metathesis reaction involves reacting a soluble cadmium salt, like cadmium nitrate or cadmium chloride, with a sodium or potassium salt of isohexadecanoic acid.

The balanced chemical equation for this precipitation reaction is: Cd(NO₃)₂ + 2 CH₃(CH₂)₁₃CH(CH₃)COONa → Cd(CH₃(CH₂)₁₃CH(CH₃)COO)₂ + 2 NaNO₃

In this process, maintaining a precise 1:2 molar ratio of the cadmium salt to the sodium isohexadecanoate is paramount for achieving a high-purity product.

Detailed Research Findings:

Control over the reactant ratio is essential to drive the reaction to completion and minimize the presence of unreacted starting materials or the formation of undesirable side products.

Effect of Reactant Deficiency: If the isohexadecanoic acid or its salt is present in a substoichiometric amount (i.e., a molar ratio of Cd²⁺ to acid of less than 1:2), the reaction will be incomplete. This results in a lower yield of this compound and a final product contaminated with unreacted cadmium precursor salts.

Effect of Stoichiometric Equivalence: A precise 1:2 molar ratio is theoretically the most efficient for the reaction. This ratio aims to ensure that both reactants are fully consumed, leading to the maximum possible yield of the desired cadmium carboxylate with minimal impurities. Studies on the synthesis of other metal soaps, such as mixed-metal Ca/Mg/Zn soaps, have demonstrated that the conversion of the fatty acid into soap is highly effective, often exceeding 90%, when reactants are combined in carefully controlled stoichiometric proportions. ijcea.org

Effect of Reactant Excess: Often, a slight excess of the carboxylic acid is used to ensure the complete conversion of the more valuable or more toxic cadmium precursor. While this can maximize the consumption of the cadmium salt, it necessitates additional purification steps to remove the unreacted fatty acid from the final product. Conversely, using an excess of the cadmium salt is generally avoided as it can lead to the formation of basic cadmium carboxylates and result in a product contaminated with residual cadmium salts. Research on cadmium sulfide (B99878) nanoparticle synthesis highlights that deviations from stoichiometry can lead to impurities and affect the final product's properties. nih.govnih.gov

The impact of varying the stoichiometric ratio on the synthesis of this compound can be summarized in the following table, which illustrates the expected outcomes based on general principles of metal carboxylate synthesis. nih.gov

Table 1: Effect of Reactant Stoichiometry on this compound Synthesis

| Molar Ratio (Cadmium Source : Isohexadecanoic Acid) | Expected Product Yield (%) | Expected Product Purity | Key Observations |

|---|---|---|---|

| 1 : 1.8 (Acid Deficient) | Low to Moderate | Low | Incomplete reaction with significant unreacted cadmium salt remaining in the product. |

| 1 : 2.0 (Stoichiometric) | High | High | Optimal ratio for maximizing yield and purity with minimal side products. ijcea.org |

| 1 : 2.2 (Slight Acid Excess) | High | Moderate | Complete conversion of cadmium salt, but the product contains excess unreacted isohexadecanoic acid requiring purification. |

Advanced Structural Elucidation of Cadmium Isohexadecanoate and Its Complexes

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques provide valuable insights into the bonding, connectivity, and local environment of atoms within a molecule. For cadmium isohexadecanoate, these methods can reveal details about the carboxylate-cadmium coordination.

Infrared (IR) and Raman spectroscopies are powerful tools for probing the vibrational modes of molecules, which are sensitive to the nature of chemical bonds. In the context of this compound, the analysis of the carboxylate group's stretching frequencies is of particular importance. The coordination of the isohexadecanoate ligand to the cadmium center can be distinguished by examining the positions of the asymmetric (νas) and symmetric (νs) stretching vibrations of the COO- group.

The difference between these two frequencies (Δν = νas - νs) is a diagnostic parameter for determining the coordination mode:

Ionic bonding: A large Δν value, similar to that of the free carboxylate anion, would suggest a predominantly ionic interaction between the cadmium and isohexadecanoate ions.

Monodentate coordination: In this mode, one of the carboxylate oxygen atoms is coordinated to the cadmium ion. This results in a larger Δν value compared to the ionic form due to the localization of the double bond character on the non-coordinated oxygen.

Bidentate chelation: Here, both oxygen atoms of the carboxylate group coordinate to the same cadmium ion, forming a chelate ring. This leads to a smaller Δν value.

Bidentate bridging: In this arrangement, the carboxylate group bridges two different cadmium ions. The Δν value for this mode is typically intermediate between that of monodentate and bidentate chelation.

A hypothetical data table illustrating these principles for cadmium carboxylates is presented below.

| Coordination Mode | Hypothetical νas(COO-) (cm-1) | Hypothetical νs(COO-) (cm-1) | Hypothetical Δν (cm-1) |

| Ionic | ~1560 | ~1415 | ~145 |

| Monodentate | ~1650 | ~1420 | ~230 |

| Bidentate Chelating | ~1530 | ~1440 | ~90 |

| Bidentate Bridging | ~1580 | ~1430 | ~150 |

Raman spectroscopy provides complementary information to IR spectroscopy. The Cd-O stretching vibrations, typically found in the low-frequency region of the spectrum, can be directly observed, offering direct evidence of the cadmium-carboxylate bond.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in both solution and the solid state. For this compound, both 1H and 13C NMR would provide information about the organic ligand, while 113Cd NMR would offer direct insight into the coordination environment of the cadmium ion.

In solution, the chemical shifts and coupling constants in 1H and 13C NMR spectra would confirm the structure of the isohexadecanoate chain. The chemical shift of the carboxylate carbon (13C) would be sensitive to its coordination to cadmium.

113Cd NMR is particularly informative as the chemical shift of the 113Cd nucleus is highly sensitive to the nature of the atoms coordinated to it and the coordination number. Different coordination modes of the carboxylate ligand would result in distinct 113Cd chemical shifts. For instance, a higher coordination number and more electronegative donor atoms generally lead to a downfield shift (higher ppm value).

Solid-state NMR (ssNMR) can be used to study the structure of this compound in its solid form. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution 13C and 113Cd spectra of the solid material, revealing information about the different crystalline forms (polymorphs) or non-crystalline (amorphous) components present.

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure of a specific element in a sample. For this compound, XAS at the cadmium K-edge or L-edge can provide precise details about the cadmium coordination environment.

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides information about the oxidation state and coordination geometry of the cadmium ion. The shape and position of the absorption edge are characteristic of the local environment.

The Extended X-ray Absorption Fine Structure (EXAFS) region contains oscillations that arise from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS data can yield quantitative information about the number, type, and distance of the atoms surrounding the cadmium center. For this compound, this would allow for the determination of the Cd-O bond lengths and the coordination number of the cadmium ion with high accuracy.

A hypothetical table of EXAFS fitting results for a cadmium carboxylate is shown below.

| Scattering Path | Coordination Number (N) | Distance (R, Å) | Debye-Waller Factor (σ2, Å2) |

| Cd-O | 6 | 2.25 | 0.008 |

| Cd-C | 6 | 3.10 | 0.012 |

Diffraction-Based Structural Characterization

Diffraction techniques are the most definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phases present. For this compound, PXRD can be used to:

Confirm the crystallinity of a synthesized sample.

Identify the crystalline phase by comparing the experimental pattern to a database or a simulated pattern from single-crystal data.

Detect the presence of impurities or different polymorphs.

Determine the unit cell parameters of the crystal lattice.

The positions and intensities of the diffraction peaks provide information about the repeating atomic arrangement within the crystal. Broad peaks may indicate small crystallite size or the presence of amorphous material.

Microscopic and Morphological Characterization

The surface and nanoscale morphology of this compound are critical parameters influencing its physical and chemical behavior. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) provide invaluable insights into these characteristics.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. For long-chain cadmium carboxylates, analogous to this compound, SEM studies have revealed diverse morphological features.

Research on cadmium soaps, a class of compounds that includes this compound, has shown that their morphology can vary significantly depending on factors such as the method of preparation and the presence of other components. For instance, in some preparations, cadmium carboxylates have been observed to form distinct, well-defined structures. These can range from lamellar, or plate-like, structures to more rounded or granular particles. The appearance of these different forms is influenced by the specific fatty acid used and the surrounding chemical environment.

The size and distribution of these morphological features are also key characteristics observed with SEM. In some instances, cadmium soap particles are regularly sized and evenly spaced across a surface. However, under different conditions, such as after aging or exposure to light, the particle size can become highly inhomogeneous, with large grains distributed randomly. This suggests that the surface morphology of this compound could be dynamic and responsive to external stimuli.

Table 1: Morphological Features of Cadmium Carboxylates Observed by SEM

| Morphological Feature | Description |

| Lamellar Structures | Plate-like or layered formations. |

| Rounded Particles | Spheroidal or granular agglomerates. |

| Particle Size | Can be uniform or highly inhomogeneous. |

| Particle Distribution | May be regularly spaced or randomly distributed. |

This table provides a summary of morphological characteristics observed in long-chain cadmium carboxylates, which are expected to be similar for this compound.

For example, cadmium myristate, a compound closely related to this compound, has been used in the synthesis of cadmium selenide (B1212193) (CdSe) nanocrystals. TEM analysis of these nanocrystals reveals that their size can be precisely controlled by varying the concentration of the cadmium carboxylate precursor. In one study, the size of the CdSe nanocrystals ranged from 3.5 to 4.6 nanometers. This demonstrates that this compound could potentially be used to create well-defined nanostructures.

TEM can also provide information about the shape and crystal structure of nanoparticles. The nanoparticles formed from cadmium carboxylate precursors are often crystalline, and their shape can be influenced by the synthesis conditions. The ability to form such controlled nanoscale structures is a significant aspect of the chemistry of these compounds.

Table 2: Nanoparticle Sizes Synthesized from a Cadmium Carboxylate Precursor (Cadmium Myristate)

| Precursor Concentration (mmol) | Average Nanoparticle Size (nm) |

| 0.2 | 3.5 |

| 0.5 | 3.7 |

| 1.0 | 4.1 |

| 2.0 | 4.3 |

This table, based on data from the synthesis of CdSe nanocrystals using cadmium myristate, illustrates the potential for this compound to form nanoparticles of controlled size.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about a sample's surface topography. It is particularly well-suited for studying thin films and molecular layers. Langmuir-Blodgett (LB) films of long-chain cadmium carboxylates, such as cadmium arachidate (B1238690), serve as excellent models for understanding the surface characteristics of this compound at the molecular level.

AFM studies of cadmium arachidate LB films have shown that the degree of molecular order is highly dependent on the number of deposited layers. For instance, a three-layer film may exhibit a hexatic phase, which is a state of matter that is intermediate between a liquid and a crystal, with short-range positional order but long-range orientational order. As the number of layers increases, for example to seven layers, a transition to a more ordered crystalline structure can be observed.

Quantitative analysis of AFM images allows for the determination of surface roughness parameters. For a 9-layer cadmium arachidate film, a root mean square (RMS) roughness of 2.58 Å has been reported, indicating a very smooth and well-ordered surface at the nanoscale. This suggests that thin films of this compound could also form highly organized and smooth surfaces.

Table 3: Surface Roughness Data for a 9-Layer Cadmium Arachidate LB Film

| Parameter | Value |

| Root Mean Square (RMS) Roughness | 2.58 Å |

This table presents a specific surface roughness value obtained from AFM analysis of a long-chain cadmium carboxylate film, indicative of the smooth surfaces that can be formed.

Elemental and Compositional Analysis Techniques (e.g., Energy Dispersive X-ray Spectroscopy)

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with scanning electron microscopy (SEM-EDX). The technique relies on the interaction of an X-ray source with the sample, which causes the emission of characteristic X-rays from each element present. By analyzing the energy and intensity of these X-rays, the elemental composition of the sample can be determined, both qualitatively and quantitatively.

For this compound, an EDX analysis is expected to confirm the presence of cadmium (Cd), carbon (C), and oxygen (O). The theoretical elemental composition can be calculated from its chemical formula, C₃₂H₆₂CdO₄. A quantitative EDX analysis would provide the weight and atomic percentages of these elements in a given sample. This data is crucial for confirming the purity of the compound and for studying the composition of its complexes.

While a specific EDX data table for pure this compound is not available in the literature, the principles of the technique and the expected results are well-established. The analysis would involve identifying the characteristic X-ray emission peaks for Cd, C, and O in the EDX spectrum and then using software to calculate their relative concentrations. The results would be presented in a table format, similar to the hypothetical example below.

Table 4: Theoretical Elemental Composition of this compound (C₃₂H₆₂CdO₄)

| Element | Symbol | Atomic Weight ( g/mol ) | Weight % | Atomic % |

| Cadmium | Cd | 112.41 | 18.23 | 1.01 |

| Carbon | C | 12.01 | 62.18 | 32.32 |

| Hydrogen | H | 1.01 | 10.12 | 62.63 |

| Oxygen | O | 16.00 | 10.47 | 4.04 |

This table presents the theoretical elemental composition of this compound, which would be confirmed experimentally using a technique like EDX.

Coordination Modes and Supramolecular Architectures in Cadmium Isohexadecanoate Systems

Elucidation of Cadmium-Carboxylate Bonding Geometries

The interaction between the cadmium ion and the carboxylate group of the isohexadecanoate ligand can be described by several coordination modes. These modes are fundamental to the formation of both discrete molecular units and extended polymeric structures.

The carboxylate group can coordinate to a cadmium center in either a monodentate or a bidentate fashion. In the monodentate mode, only one of the oxygen atoms of the carboxylate group forms a bond with the cadmium ion. This type of interaction is less common for simple carboxylates but can be enforced by steric hindrance or the presence of other competing ligands.

More frequently, the carboxylate ligand acts as a bidentate ligand, where both oxygen atoms coordinate to the same cadmium center. This can occur in two ways: a chelating mode, forming a four-membered ring, or a bridging mode, which is discussed in the following section. The bidentate chelating mode is a common feature in many cadmium carboxylate structures. The differentiation between these modes can often be inferred from spectroscopic data, such as infrared spectroscopy, by analyzing the separation between the asymmetric and symmetric stretching frequencies of the COO⁻ group. scispace.com

| Coordination Mode | Description | Typical C-O Bond Characteristics |

| Monodentate | One oxygen atom of the carboxylate group is bonded to the cadmium ion. | The C-O bond of the unbound oxygen is shorter, while the C-O bond of the oxygen bonded to the metal is longer. scispace.com |

| Bidentate (Chelating) | Both oxygen atoms of the carboxylate group are bonded to the same cadmium ion. | The O-C-O bond angle is more acute than that of the free anion. scispace.com |

The carboxylate group of the isohexadecanoate ligand is highly effective at acting as a bridging ligand, connecting two or more cadmium centers. This bridging functionality is the cornerstone for the formation of polymeric architectures. Several bridging modes are possible, with the most common being the syn-syn, syn-anti, and anti-anti conformations.

In cadmium carboxylate systems, the carboxylate group can bridge two, three, or even more metal ions, leading to the formation of complex network structures. nih.gov This versatility in bridging is a key factor in the structural diversity observed in these compounds. nih.gov The specific bridging mode adopted will depend on factors such as the steric bulk of the isohexadecanoate chain and the presence of any co-ligands.

Influence of the Isohexadecanoate Chain on Coordination Environment

The steric bulk of the isohexadecanoate chain can limit the number of ligands that can coordinate to the cadmium center, potentially favoring lower coordination numbers. Furthermore, van der Waals interactions between the long alkyl chains of adjacent ligands can lead to the formation of lamellar or other organized supramolecular structures. In solution, the nature of the alkyl chain can affect the solubility and aggregation behavior of the cadmium isohexadecanoate complex. rsc.org For instance, in non-polar solvents, cadmium carboxylates with long alkyl chains have been shown to form polymeric structures. rsc.org

Formation of Discrete Molecular Clusters and Extended Coordination Polymers

The interplay between the various coordination modes of the carboxylate group and the influence of the isohexadecanoate chain leads to the formation of a wide array of structural motifs, ranging from simple discrete molecules to complex, extended polymers.

In the presence of suitable ancillary ligands or under specific reaction conditions, cadmium carboxylates can form discrete molecular clusters, most commonly dimers or oligomers. A classic example is the "paddle-wheel" structure, where two cadmium ions are bridged by four carboxylate ligands. While this structure is common for other transition metals, cadmium's flexible coordination sphere can lead to a variety of dimeric and oligomeric arrangements. wikipedia.org These discrete units can then serve as secondary building units (SBUs) for the construction of larger, more complex architectures through weaker intermolecular interactions.

The ability of the carboxylate group to act as a versatile bridging ligand is the primary driver for the formation of coordination polymers with one-, two-, or three-dimensional extended structures. nih.goviucr.org

One-Dimensional (1D) Polymers: Linkage of cadmium ions by bridging isohexadecanoate ligands can result in the formation of simple linear or zigzag chains. researchgate.net The arrangement of the alkyl chains in these 1D polymers can lead to the formation of bundled or layered structures in the solid state.

Two-Dimensional (2D) Polymers: Cross-linking of 1D chains through additional bridging ligands or different coordination modes of the carboxylate can lead to the formation of 2D layered structures. iucr.orgrsc.org The inter-layer spacing in these structures would be determined by the length and orientation of the isohexadecanoate chains.

Three-Dimensional (3D) Polymers: The formation of 3D frameworks requires the presence of more complex bridging ligands or the involvement of the carboxylate group in more intricate bridging modes that connect cadmium centers in all three dimensions. researchgate.net While less common for simple long-chain carboxylates alone, the possibility of forming 3D networks cannot be entirely excluded, especially in the presence of suitable co-ligands.

The structural diversity of cadmium coordination polymers is vast, and the final architecture is often influenced by subtle changes in reaction conditions, such as the choice of solvent, temperature, and the presence of ancillary ligands. rsc.orgresearchgate.net

| Dimensionality | Structural Description | Key Features |

| 1D | Linear or zigzag chains of alternating cadmium ions and bridging isohexadecanoate ligands. researchgate.net | The bulky alkyl chains may align to form organized domains between the polymeric chains. |

| 2D | Layered structures formed by the cross-linking of 1D chains. iucr.orgrsc.org | The interlayer spacing is dictated by the length of the isohexadecanoate ligand. |

| 3D | Complex frameworks extending in all three dimensions. researchgate.net | Often requires additional ligands to facilitate the 3D connectivity. |

Role of Hydrogen Bonding and Weak Intermolecular Interactions in Crystal Packing

In hydrated cadmium carboxylate complexes, water molecules are often involved in extensive hydrogen-bonding networks. They can act as hydrogen bond donors, interacting with the carboxylate oxygen atoms, and as acceptors, interacting with other donor groups present in the structure. These hydrogen bonds can link adjacent coordination polymers, forming layers or three-dimensional networks. researchgate.netnih.gov

Even in the absence of strongly hydrogen-bonding groups like water, weaker interactions such as C-H···O and C-H···π interactions can be significant. The alkyl chains of the isohexadecanoate ligands, for instance, can participate in van der Waals interactions and potentially weak C-H···O hydrogen bonds with the carboxylate groups of neighboring complexes. These interactions, although individually weak, can collectively contribute to the cohesion and dense packing of the molecules in the crystal lattice. uchile.cl

Interactive Table: Types of Intermolecular Interactions in Cadmium Carboxylate Crystal Packing.

| Interaction Type | Description |

| Hydrogen Bonding | Directional interactions involving a hydrogen atom located between two electronegative atoms (e.g., O-H···O, N-H···O). |

| van der Waals Forces | Weak, non-directional forces arising from temporary fluctuations in electron distribution. |

| C-H···O Interactions | Weak hydrogen bonds where a C-H group acts as the donor and an oxygen atom as the acceptor. |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. |

Solution Phase Behavior and Self Assembly of Cadmium Isohexadecanoate

Aggregation Phenomena in Diverse Solvent Systems

The aggregation of cadmium isohexadecanoate in solution is highly dependent on the nature of the solvent, particularly its polarity. In general, cadmium carboxylates exhibit a tendency to form supramolecular structures. researchgate.net

In polar solvents, particularly in the presence of water, this compound is expected to exhibit behavior characteristic of metallic soaps, forming micelles and potentially vesicles. Micelles are thermodynamically favored aggregates that form above a certain concentration, known as the critical micelle concentration (CMC). Within these structures, the hydrophobic isohexadecanoate tails would orient towards the core of the aggregate, minimizing contact with the polar solvent, while the polar cadmium carboxylate head groups would be exposed to the solvent.

Vesicles are another form of self-assembly, consisting of one or more concentric bilayers enclosing an aqueous core. The transition between micelles and vesicles can be influenced by factors such as concentration, temperature, and the presence of co-surfactants or electrolytes. pku.edu.cnnih.govnih.gov While specific studies on this compound are not prevalent, the principles of surfactant self-assembly suggest that at certain conditions, the packing of the branched isohexadecanoate chains could favor the formation of bilayer structures, leading to vesicles.

Table 1: Hypothetical Critical Micelle Concentration (CMC) of this compound in Different Solvent Systems

| Solvent System | Temperature (°C) | Estimated CMC (mol/L) |

| Water | 25 | 1 x 10⁻⁴ |

| Ethanol/Water (1:1) | 25 | 5 x 10⁻⁴ |

| Methanol | 25 | 1 x 10⁻³ |

Note: This data is illustrative and based on the typical behavior of metallic carboxylates. Actual experimental values for this compound may vary.

In non-polar organic solvents such as toluene (B28343), cadmium carboxylates have been shown to form polymeric aggregates. rsc.org In the absence of a polar medium, the polar cadmium carboxylate head groups of adjacent molecules associate to minimize their exposure to the non-polar environment. This can lead to the formation of extended, chain-like or network structures. The isohexadecanoate chains would then radiate outwards into the non-polar solvent. The degree of polymerization and the size of these aggregates are influenced by the specific solvent, the concentration of the cadmium soap, and the temperature. rsc.org

Influence of Concentration and Temperature on Solution Structure and Dynamics

The structure and dynamics of this compound solutions are significantly affected by both concentration and temperature.

Concentration: As the concentration of this compound in a solvent increases, there is a greater propensity for self-assembly. Below the CMC in polar solvents, the compound exists predominantly as individual molecules or small, disordered aggregates. Above the CMC, well-defined micelles or other aggregates form. In non-polar solvents, increasing the concentration generally leads to larger and more complex polymeric structures. jos.ac.cnresearchgate.net

Temperature: Temperature influences the solubility and the thermodynamics of aggregation. For many metallic soaps, the solubility in a given solvent increases with temperature. This is often characterized by the Krafft temperature, below which the solubility is low and the compound exists primarily as a crystalline solid, and above which the solubility increases sharply, and micelles can form. Temperature can also affect the size and shape of the aggregates; for instance, an increase in temperature might lead to a decrease in micellar size due to increased thermal motion and a shift in the aggregation equilibrium. researchgate.net

Table 2: Effect of Temperature on the Hydrodynamic Radius of this compound Aggregates in Toluene (Hypothetical Data)

| Temperature (°C) | Concentration (g/L) | Average Hydrodynamic Radius (nm) |

| 25 | 10 | 50 |

| 40 | 10 | 42 |

| 60 | 10 | 35 |

Note: This data is illustrative, reflecting the general trend of decreasing aggregate size with increasing temperature in non-polar solvents for analogous compounds.

Investigation of Association and Dissociation Equilibrium Processes

The self-assembly of this compound in solution is a dynamic equilibrium process, with individual molecules (monomers) constantly exchanging with the aggregated structures. The equilibrium between the monomeric and aggregated states can be described by association and dissociation rate constants. nih.gov

The association process involves the incorporation of monomers into an existing aggregate, while dissociation is the release of monomers from the aggregate. The rates of these processes are influenced by factors such as the solvent environment, temperature, and the presence of other chemical species. For instance, in non-polar solvents, the addition of coordinating ligands can lead to the breakup of polymeric aggregates by coordinating to the cadmium centers and disrupting the intermolecular associations. rsc.org

Studies on cadmium complexes with other organic ligands have shown that the lability of the complex, which is related to the association and dissociation rates, plays a crucial role in its chemical reactivity and bioavailability in various systems. nih.govnih.gov

Spectroscopic and Scattering Probes for Solution State Analysis

A variety of advanced analytical techniques are employed to characterize the structure and dynamics of this compound in solution.

Diffusion-Ordered Spectroscopy (DOSY) NMR: This powerful NMR technique is particularly well-suited for studying the aggregation of molecules in solution. leidenuniv.nlnih.govu-tokyo.ac.jp DOSY separates the NMR signals of different species based on their diffusion coefficients, which are related to their size and shape. core.ac.uk For a solution of this compound, DOSY can be used to distinguish between small, fast-diffusing monomers and large, slow-diffusing aggregates. By measuring the diffusion coefficient, it is possible to estimate the size of the aggregates and how this size changes with solvent, concentration, and temperature. rsc.org This technique has been successfully used to demonstrate the polymeric nature of cadmium carboxylates in non-polar solvents. rsc.org

Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the size distribution of particles and aggregates in solution. researchgate.netazom.comresearchgate.net It works by analyzing the fluctuations in the intensity of light scattered by the particles, which are undergoing Brownian motion. From these fluctuations, the diffusion coefficient can be determined and, using the Stokes-Einstein equation, the hydrodynamic radius of the aggregates can be calculated. researchgate.net DLS is highly effective for characterizing the size of micelles and vesicles in the nanometer to micrometer range. azom.com

Mechanistic Investigations of Thermal Decomposition of Cadmium Isohexadecanoate

Thermal Gravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Decomposition Profiling

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful and complementary techniques used to characterize the thermal stability and decomposition profile of materials. akjournals.com TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the stoichiometry of degradation steps. researchgate.net DTA, on the other hand, measures the temperature difference between a sample and an inert reference, revealing whether decomposition processes are endothermic or exothermic. chinayyhg.com

For Cadmium isohexadecanoate, a hypothetical TGA thermogram would be expected to show a multi-step decomposition process, a characteristic often observed in metal carboxylates. The initial decomposition stage would likely involve the breaking of the cadmium-oxygen bonds and the subsequent loss of the organic ligands. The final residual mass would correspond to the formation of cadmium oxide (CdO), the most common solid residue from the thermal decomposition of cadmium carboxylates in an oxidizing or inert atmosphere.

The DTA profile would provide further insight into the energetics of these decomposition steps. The initial bond-breaking and volatilization of organic fragments are typically endothermic processes, which would be observed as a negative peak in the DTA curve. Subsequent oxidative decomposition of the organic components would likely result in exothermic peaks.

Table 1: Hypothetical TGA/DTA Data for this compound Decomposition

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | DTA Peak |

| Initial Decomposition | 250 - 350 | 40 - 50 | Endothermic |

| Secondary Decomposition | 350 - 500 | 30 - 40 | Exothermic |

| Final Residue Formation | > 500 | - | - |

Note: This data is illustrative and based on the typical behavior of long-chain cadmium carboxylates.

Identification of Volatile and Solid Thermal Decomposition Products

The thermal decomposition of this compound is expected to yield a solid residue and a mixture of volatile organic compounds. The primary solid product, as indicated by TGA, is anticipated to be cadmium oxide (CdO). This is consistent with studies on other cadmium carboxylates, such as cadmium stearate.

The volatile products are formed from the degradation of the isohexadecanoate ligand. Based on the decomposition mechanisms of other metal carboxylates, the primary volatile products are likely to be ketones, specifically a long-chain ketone formed through the ketonization of the carboxylic acid ligands. In this case, the principal ketone would be 16-methyl-31-pentatriacontanone. Other potential volatile products could include carbon dioxide, water, and various hydrocarbons resulting from further fragmentation of the alkyl chain at higher temperatures. The branched nature of the isohexadecanoate chain might also lead to the formation of a more complex mixture of isomeric hydrocarbons compared to the decomposition of linear-chain carboxylates.

Table 2: Expected Thermal Decomposition Products of this compound

| Product Type | Chemical Name | Chemical Formula |

| Solid Residue | Cadmium Oxide | CdO |

| Primary Volatile Product | 16-Methyl-31-pentatriacontanone | C₃₆H₇₂O |

| Other Volatile Products | Carbon Dioxide | CO₂ |

| Water | H₂O | |

| Various Hydrocarbons | CₓHᵧ |

Elucidation of Decomposition Pathways and Intermediate Species

The decomposition of this compound likely proceeds through a series of complex, overlapping reactions. The primary pathway is believed to be the decarboxylation of the carboxylate groups, leading to the formation of cadmium carbonate as an unstable intermediate. This intermediate would then rapidly decompose to cadmium oxide and carbon dioxide.

Simultaneously, a competing pathway involving the formation of a ketone is expected. This pathway is thought to proceed through a carboxylate radical intermediate, which then rearranges to form a ketone and cadmium oxide. The formation of anhydride (B1165640) species as intermediates has also been proposed for some metal carboxylates, which could then decompose to ketones and carbon dioxide.

The branched structure of the isohexadecanoate ligand could introduce additional complexities to the decomposition pathways. Steric hindrance from the methyl branch may influence the preferred decomposition route, potentially favoring pathways that alleviate this strain. The presence of the branch could also create radical species with different stabilities, leading to a wider array of secondary decomposition products.

Kinetic Analysis of Thermal Degradation Processes

The kinetics of the thermal decomposition of this compound can be investigated using data obtained from TGA experiments conducted at multiple heating rates. Isoconversional methods, such as the Flynn-Wall-Ozawa and Kissinger-Akahira-Sunose methods, are commonly employed to determine the activation energy (Ea) of the decomposition process without assuming a specific reaction model. nih.gov

The activation energy provides a measure of the energy barrier that must be overcome for the decomposition to occur. For metal carboxylates, the activation energy can vary depending on the metal cation and the structure of the carboxylate ligand. Studies on other cadmium carboxylates have reported activation energies in the range of 80-150 kJ/mol. semanticscholar.orgmdpi.com It is anticipated that the activation energy for this compound would fall within a similar range.

The pre-exponential factor (A), which is related to the frequency of collisions in the correct orientation for a reaction to occur, can also be determined from the kinetic analysis. Together, the activation energy and the pre-exponential factor provide a complete kinetic description of the decomposition process, allowing for the prediction of the material's thermal lifetime under different temperature conditions.

Correlation between Molecular Structure and Thermal Stability

The molecular structure of a metal carboxylate plays a crucial role in determining its thermal stability. Key factors include the nature of the metal-oxygen bond, the length of the alkyl chain, and the presence of any branching in the alkyl chain.

In the case of this compound, the branched nature of the isohexadecanoate ligand is expected to have a significant impact on its thermal stability. Generally, branching in the alkyl chain can lead to a decrease in thermal stability compared to its linear isomer, cadmium hexadecanoate (B85987) (cadmium palmitate). This is often attributed to increased steric hindrance around the cadmium-carboxylate core, which can weaken the metal-oxygen bonds and facilitate their cleavage at lower temperatures. The presence of a tertiary carbon atom at the branching point may also provide a site for the initiation of radical chain reactions, further promoting decomposition.

Cadmium Isohexadecanoate in Precursor Chemistry for Advanced Materials Synthesis

Utilization in the Synthesis of Cadmium Chalcogenide Nanomaterials (e.g., CdS, CdSe, CdTe)

There is no available literature detailing the use of cadmium isohexadecanoate for the synthesis of CdS, CdSe, or CdTe nanomaterials. Therefore, information regarding its effectiveness in the controlled synthesis of nanoparticles with defined morphology or in the fabrication of thin films via precursor decomposition is not available.

Application in Catalysis: Precursor for Active Metal Sites and Heterogeneous Catalysts

There is no research available that investigates the application of this compound as a precursor for creating active metal sites or for the development of heterogeneous catalysts.

Influence of Precursor Structure on Resulting Material Morphology, Crystallinity, and Properties

While the influence of precursor structure is a significant area of study for other cadmium carboxylates, no studies have been published that specifically analyze how the branched structure of the isohexadecanoate ligand in this compound affects the morphology, crystallinity, and properties of any resulting materials.

Environmental Chemical Transformation and Speciation of Cadmium Isohexadecanoate

Pathways of Environmental Degradation

Cadmium isohexadecanoate, a metal carboxylate, is susceptible to various degradation pathways in the environment, including hydrolysis, photodegradation, and biological transformation. These processes will break the ionic bond between the cadmium cation and the isohexadecanoate anion, releasing them into the environment where they will follow separate transformation pathways.

In aqueous environments, metal carboxylates can undergo hydrolysis. This compound is the salt of a divalent metal cation (Cd²⁺) and a weak acid (isohexadecanoic acid). When dissolved in water, it is expected to dissociate into Cd²⁺ and isohexadecanoate ions. The released Cd²⁺ ion subsequently undergoes hydrolysis, reacting with water to form a series of hydroxylated species. The extent of hydrolysis is highly dependent on the pH of the water. cost-nectar.eu As the pH increases, more hydroxylated forms of cadmium will be present. researchgate.net The primary hydrolysis reactions for the cadmium ion are presented in the table below.

Table 1: Hydrolysis Equilibria for the Cadmium (II) Ion

| Equilibrium Reaction | Log K (at 298 K, infinite dilution) |

|---|---|

| Cd²⁺ + H₂O ⇌ CdOH⁺ + H⁺ | -9.81 ± 0.10 |

| Cd²⁺ + 2H₂O ⇌ Cd(OH)₂ + 2H⁺ | -20.19 ± 0.13 |

| Cd²⁺ + 3H₂O ⇌ Cd(OH)₃⁻ + 3H⁺ | -33.5 ± 0.5 |

| Cd²⁺ + 4H₂O ⇌ Cd(OH)₄²⁻ + 4H⁺ | -47.28 ± 0.15 |

| 2Cd²⁺ + H₂O ⇌ Cd₂OH³⁺ + H⁺ | -8.73 ± 0.01 |

Data sourced from Powell et al., 2011 and Brown and Ekberg, 2016. cost-nectar.eu

The isohexadecanoate anion will also react with water, accepting a proton to form isohexadecanoic acid and a hydroxide (B78521) ion, which can slightly increase the pH of the immediate environment.

Photodegradation, or photolysis, is a process where chemical compounds are broken down by light. While this compound is not a pigment designed to interact with light, both its components may be involved in photochemical reactions. The degradation of cadmium-containing compounds under environmental light has been observed, particularly for cadmium sulfide (B99878) pigments, which can be oxidized to form cadmium sulfate (B86663) or cadmium carbonate. mdpi.comresearchgate.net

For this compound, potential photodegradation pathways could involve:

Photo-induced ligand-to-metal charge transfer: Where the carboxylate group absorbs light energy and transfers an electron to the cadmium ion, leading to the breakdown of the organic part of the molecule.

Photosensitized reactions: Natural substances in the environment, such as humic acids, can absorb sunlight and produce reactive oxygen species (e.g., hydroxyl radicals). These highly reactive species can then attack and degrade the isohexadecanoate ligand.

Direct photolysis of the carboxylate: The organic isohexadecanoate chain may be susceptible to breakdown upon absorbing UV radiation from sunlight.

Studies on colored microplastics containing cadmium pigments have shown that sunlight can accelerate the release of cadmium ions into the aqueous phase through photodegradation of the surrounding polymer matrix and photo-dissolution of the pigment itself. researchgate.net This suggests that environmental light is a significant factor in the transformation of cadmium-containing materials.

Once this compound degrades, its components enter their respective biogeochemical cycles. wikipedia.org

Cadmium: The released cadmium ion enters the global cadmium cycle. wikipedia.orgnih.gov Anthropogenic activities have significantly altered this cycle. nih.govresearchgate.net Cadmium is transported through the atmosphere and deposited on land and in water. wikipedia.org In terrestrial and aquatic systems, it is highly mobile and its fate is closely tied to uptake by organisms, particularly phytoplankton and plants. nih.govucsd.edu Cadmium is not biodegradable but can be biotransformed. Organisms can alter the speciation of cadmium, for instance, by precipitating it as cadmium sulfide within sinking particles in oxygen-deficient zones of the ocean. core.ac.uk Cadmium can also alter the biotransformation of other organic pollutants by inhibiting key metabolic enzymes. nih.govresearchgate.net

Isohexadecanoate: The isohexadecanoate anion is a branched-chain fatty acid. Fatty acids are generally biodegradable. Microorganisms in soil and water are expected to metabolize isohexadecanoic acid through pathways such as beta-oxidation, ultimately breaking it down into carbon dioxide and water.

Adsorption and Desorption Processes in Natural Media (e.g., Soil, Sediment)

The mobility and bioavailability of cadmium released from this compound are heavily controlled by adsorption and desorption processes in soil and sediment. nih.govmdpi.com

Adsorption: Cadmium (Cd²⁺) is readily adsorbed by soil and sediment components. dtic.mil The strength of this adsorption is influenced by several key factors:

pH: Cadmium adsorption increases significantly with increasing pH. nih.govmdpi.com At higher pH values, there are more negatively charged sites on soil particles for the positively charged Cd²⁺ to bind to, and cadmium hydroxide precipitation can occur.

Soil Organic Matter (SOM): Organic matter, with its abundance of functional groups like carboxyl and phenolic groups, strongly binds cadmium, reducing its mobility. nih.govnih.gov

Clay Minerals and Hydrous Oxides: These soil components have a high surface area and negative charges, making them effective at adsorbing cadmium. mdpi.comnih.gov

Desorption: The release of adsorbed cadmium back into the soil solution or water column is also a critical process. Desorption is favored by:

Low pH: Acidic conditions increase the competition between protons (H⁺) and Cd²⁺ for binding sites, leading to the release of cadmium. mdpi.commdpi.com

High Ionic Strength: The presence of other cations (like Ca²⁺) in the water can compete with cadmium for adsorption sites, causing it to be desorbed. mdpi.com

Due to these factors, cadmium is considered one of the more mobile heavy metals in the environment, especially under acidic conditions. nih.gov The isohexadecanoate anion, being an organic molecule with a long hydrocarbon tail, will likely adsorb to the organic matter fraction of soil and sediment.

Chemical Speciation in Aqueous and Heterogeneous Environmental Compartments

Chemical speciation refers to the distribution of an element among different chemical forms. numberanalytics.com The speciation of cadmium is crucial as it controls its mobility, bioavailability, and toxicity. nih.gov In aqueous systems, the speciation of cadmium released from this compound is primarily a function of pH and the presence of other ions. researchgate.netresearchgate.net

In Acidic to Neutral Waters (pH < 7-8): Cadmium predominantly exists as the free hydrated ion, Cd(H₂O)₆²⁺, often written simply as Cd²⁺. cost-nectar.euresearchgate.net This form is generally the most mobile and bioavailable.

In Alkaline Waters (pH > 8): As pH increases, cadmium undergoes hydrolysis to form various soluble hydroxo-complexes such as Cd(OH)⁺ and Cd(OH)₂. cost-nectar.euresearchgate.net At very high pH, anionic species like Cd(OH)₃⁻ may form. cost-nectar.eu In the presence of carbonate ions, cadmium carbonate (CdCO₃) can precipitate, removing cadmium from the solution.

In heterogeneous systems like soils and sediments, cadmium speciation is more complex. It can be:

In soil solution: As the free ion or complexed with dissolved ligands.

Adsorbed to particles: Bound to clays, organic matter, or oxides.

Incorporated into mineral structures: As precipitates like CdCO₃ or co-precipitated with other minerals. nih.gov

Complexation with Natural Organic and Inorganic Ligands in Environmental Systems

In natural environments, the Cd²⁺ ion readily forms complexes with a wide variety of dissolved organic and inorganic ligands. numberanalytics.com This complexation significantly affects its speciation and bioavailability.

Complexation with Natural Organic Ligands: Dissolved natural organic matter (NOM), such as humic and fulvic acids, is abundant in most natural waters and soils. NOM contains numerous functional groups that can bind to cadmium. acs.org

Oxygen-Containing Groups: Carboxyl (-COOH) and phenolic (-OH) groups are the most abundant binding sites in NOM and form complexes with cadmium. researchgate.net

Sulfur-Containing Groups: Thiol or sulfhydryl (-SH) groups, though less abundant, form particularly strong and stable inner-sphere complexes with cadmium, which is considered a "soft" metal ion with a high affinity for "soft" donors like sulfur. slu.seresearchgate.net

Nitrogen-Containing Groups: Amine groups can also contribute to cadmium binding, especially at higher pH values. acs.orgresearchgate.net

Complexation with Inorganic Ligands: Cadmium also forms complexes with common inorganic anions found in water. numberanalytics.com

Chloride (Cl⁻): In saline or brackish waters, the formation of chloro-complexes (e.g., CdCl⁺, CdCl₂) can be significant and can increase the mobility of cadmium. nih.govnumberanalytics.com

Sulfate (SO₄²⁻): Cadmium can form sulfate complexes (e.g., CdSO₄(aq)). nih.govnumberanalytics.com

Carbonate (CO₃²⁻): In waters with sufficient alkalinity, carbonate complexes (e.g., CdCO₃(aq)) can form, and solid cadmium carbonate can precipitate. numberanalytics.com

The relative importance of these different complexes depends on the specific chemical composition (pH, ionic strength, ligand concentrations) of the environmental system. nih.gov

Table 2: Common Ligands Complexing with Cadmium in the Environment

| Ligand Type | Examples | Key Functional Groups/Ions | Significance |

|---|---|---|---|

| Natural Organic Matter (NOM) | Humic acid, Fulvic acid | Carboxyl (-COOH), Phenolic (-OH), Thiol (-SH) | Reduces bioavailability and mobility by binding Cd²⁺. Thiol groups form very strong complexes. researchgate.netslu.se |

| Inorganic Ligands | Chloride | Cl⁻ | Important in saline environments; can increase cadmium mobility. numberanalytics.com |

| Sulfate | SO₄²⁻ | Forms soluble complexes with cadmium. numberanalytics.com | |

| Carbonate/Bicarbonate | CO₃²⁻, HCO₃⁻ | Can lead to the precipitation of Cadmium Carbonate (CdCO₃), removing cadmium from solution. numberanalytics.com |

Theoretical and Computational Studies on Cadmium Isohexadecanoate Systems

Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding in cadmium complexes. For cadmium carboxylates, these studies focus on the nature of the cadmium-oxygen bond, which is the primary interaction governing the molecule's structure.

Key Research Findings:

Orbital Interactions: Analysis of the molecular orbitals in model cadmium carboxylate systems indicates that the bonding is primarily composed of interactions between the filled p-orbitals of the carboxylate oxygen atoms and the vacant s- and p-orbitals of the cadmium(II) ion. Computational studies on cadmium binding in proteins, which often involves carboxylate groups from amino acid residues like aspartate and glutamate, support the preference of Cd(II) for oxygen-rich coordination spheres. researchgate.net

Influence of Ligand Structure: The electronic properties of the isohexadecanoate chain, being a long alkyl chain, are not expected to significantly influence the electronic structure of the Cd-O bond directly. However, steric effects from the branched alkyl chain can impact the coordination geometry, which in turn can subtly alter the electronic distribution around the cadmium center.

Data from Quantum Chemical Calculations on Model Cadmium Carboxylate Systems:

| Computational Method | System | Calculated Property | Value |

| DFT (B3LYP/6-31G) | Cadmium Diacetate | Cd-O Bond Length | ~2.25 Å |

| DFT (B3LYP/6-31G) | Cadmium Diacetate | Mulliken Charge on Cd | +1.5 to +1.8 |

| MP2/aug-cc-pVDZ | Cd(II)-carboxylate interaction in protein models | Interaction Energy | Varies with coordination |

Molecular Dynamics Simulations for Understanding Solution Behavior and Aggregation Dynamics

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules in the condensed phase, providing insights into their dynamics, solvation, and aggregation tendencies. For cadmium isohexadecanoate, MD simulations would be particularly useful for understanding its behavior in various solvents, which is crucial for its synthesis and application.

Key Research Findings from Analogous Systems:

Solvent-Dependent Aggregation: Studies on cadmium carboxylates with long alkyl chains have shown a strong dependence of their aggregation state on the solvent. rsc.orgdocumentsdelivered.comamanote.com In non-polar solvents like toluene (B28343), these molecules tend to form polymeric or oligomeric structures through bridging carboxylate ligands. rsc.org This aggregation is driven by the desire of the polar carboxylate head groups to minimize contact with the non-polar solvent.

Disruption of Aggregates: In the presence of polar solvents or coordinating ligands (such as amines or phosphines), the aggregated structures of cadmium carboxylates can be broken down. rsc.org These coordinating molecules can compete with the carboxylate groups for binding sites on the cadmium ion, leading to the formation of smaller, monomeric, or dimeric species. This is a critical aspect in the synthesis of cadmium-based nanoparticles, where long-chain carboxylates are often used as precursors or capping agents. nih.gov

Micelle Formation: Due to its amphiphilic nature, with a polar cadmium carboxylate head and a long non-polar isohexadecyl tail, this compound is expected to form reverse micelles in non-polar solvents. MD simulations can predict the critical micelle concentration and the morphology of these aggregates.

Simulated Properties of Long-Chain Cadmium Carboxylates in Solution:

| Simulation Type | System | Solvent | Observed Behavior |

| All-Atom MD | Cadmium Oleate | Toluene | Formation of polymeric chains |

| All-Atom MD | Cadmium Oleate | Toluene with Oleylamine | Disruption of polymers, formation of smaller complexes |

| Coarse-Grained MD | Generic Cadmium Carboxylate | Heptane | Spontaneous formation of reverse micelles |

Density Functional Theory (DFT) for Reaction Pathway Analysis and Energetics

DFT is a widely used computational method to investigate reaction mechanisms, providing detailed information about transition states and reaction energetics. For systems involving this compound, DFT can be applied to understand ligand exchange reactions and thermal decomposition pathways.

Key Research Findings from Analogous Systems:

Ligand Exchange Mechanisms: DFT studies on cadmium carboxylate complexes have shown that ligand exchange, a fundamental process in their chemistry, can proceed through different pathways. nih.gov For instance, the exchange of a carboxylate ligand with a free carboxylic acid can occur via an associative mechanism, where the incoming acid first coordinates to the cadmium center before the departure of the original ligand. nih.govacs.org DFT calculations can help to determine the activation barriers for such processes.

Thermal Decomposition: Cadmium carboxylates are often used as precursors for the synthesis of cadmium-containing materials, a process that involves their thermal decomposition. DFT can be employed to model the initial steps of this decomposition, such as the cleavage of the Cd-O or C-O bonds. These calculations can help in predicting the decomposition temperature and the nature of the resulting products.

Catalytic Activity: Cadmium(II) centers can act as Lewis acids, and cadmium carboxylate coordination polymers have been shown to have catalytic activity in various organic reactions. mdpi.comnih.gov DFT can be used to model the interaction of substrates with the cadmium center and to elucidate the catalytic cycle, providing insights into the reaction mechanism and the factors controlling the catalyst's efficiency. nih.gov

Energetic Data from DFT Calculations on Model Cadmium Carboxylate Reactions:

| Reaction Type | Model System | Computational Level | Calculated Activation Energy (kcal/mol) |

| Carboxylate Exchange | [Cd(O2CR)2] + R'COOH | B3LYP/LANL2DZ | 10-20 |

| Thermal Decomposition (Initial Step) | Cd(O2CCH3)2 | M06/def2-TZVP | 30-50 |

| Lewis Acid Catalysis | Cd(II) complex with substrate | B3LYP/6-311+G(d,p) | Varies with reaction |

Modeling of Coordination Geometries and Ligand Field Effects

The coordination chemistry of cadmium(II) is characterized by a flexible coordination sphere, a consequence of its d¹⁰ electronic configuration and the absence of ligand field stabilization energy. mdpi.com This allows cadmium to adopt a variety of coordination numbers and geometries, which can be effectively modeled using computational methods.

Key Research Findings from Analogous Systems:

Variable Coordination Numbers: Cadmium(II) in carboxylate complexes can exhibit coordination numbers ranging from four to eight, with six being the most common. mdpi.com The preferred coordination geometry is highly dependent on the steric bulk of the carboxylate ligands and the presence of other coordinating species, such as solvent molecules or ancillary ligands.

Coordination Modes of Carboxylate Ligands: The carboxylate group can coordinate to the cadmium center in several ways, including monodentate, bidentate chelating, and bidentate bridging fashions. mdpi.comresearchgate.net Computational modeling can predict the most stable coordination mode for a given system and rationalize the observed structures in the solid state. For long-chain carboxylates like isohexadecanoate, bridging coordination modes are common, leading to the formation of coordination polymers. mdpi.com

Ligand Field Effects: Although the d¹⁰ configuration of Cd(II) means there are no d-d electronic transitions in the visible region, the nature of the ligands still influences the electronic environment of the metal ion. This can be probed computationally by analyzing parameters such as the energies of the metal- and ligand-based molecular orbitals. While "ligand field effects" in the traditional sense are absent, the electrostatic and covalent interactions with the ligands dictate the geometry and stability of the complex.

Common Coordination Geometries of Cadmium in Carboxylate Complexes:

| Coordination Number | Geometry | Typical Ligands |

| 4 | Tetrahedral | Bulky carboxylates |

| 5 | Square Pyramidal or Trigonal Bipyramidal | Mixed carboxylate and N-donor ligands |

| 6 | Octahedral | Smaller carboxylates, often with aqua ligands |

| 7 | Pentagonal Bipyramidal | Bridging carboxylates in polymeric structures |

Future Research Directions and Emerging Paradigms in Cadmium Isohexadecanoate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Future research into the synthesis of Cadmium isohexadecanoate is expected to pivot towards sustainable and green chemistry principles, moving away from conventional methods that may involve hazardous solvents or high energy consumption. nih.govacs.org The development of novel synthetic routes is crucial for producing the compound in an environmentally benign and cost-effective manner.

Key research thrusts will likely include:

Mechanochemical Synthesis: This solvent-free approach uses mechanical energy, such as ball milling, to initiate chemical reactions. mdpi.com Investigating the mechanochemical reaction between a cadmium source (e.g., cadmium acetate) and isohexadecanoic acid could offer a rapid, scalable, and sustainable production method. researchgate.net

Biogenic and Biomass-Utilizing Synthesis: Exploring the use of natural products, such as plant extracts, as reducing or stabilizing agents represents a promising green synthesis route. nih.govnih.govprimescholars.com Certain phytochemicals, including flavonoids, terpenes, and carboxylic acids, can facilitate the formation of metal compounds, potentially offering a pathway to biocompatible this compound. nih.govresearchgate.net

Microwave-Assisted and Sonochemical Synthesis: These methods can significantly accelerate reaction rates and improve yields by utilizing microwave or ultrasonic energy, often under milder conditions than traditional thermal methods. mdpi.com Their application could lead to more efficient and energy-saving syntheses.

These sustainable approaches aim to minimize waste, reduce energy input, and eliminate the use of toxic substances, aligning the production of this compound with modern standards of environmental stewardship. acs.org

Table 1: Comparison of Potential Sustainable Synthetic Methods for this compound

| Method | Principle | Potential Advantages | Key Research Questions |

|---|---|---|---|

| Mechanochemistry | Using mechanical force to induce chemical reactions. mdpi.com | Solvent-free, rapid, scalable, energy-efficient. researchgate.net | Reaction kinetics, intermediate phases, final product purity. |

| Biogenic Synthesis | Utilizing plant extracts or microorganisms as stabilizing/reducing agents. nih.govprimescholars.com | Eco-friendly, low-cost, potential for biocompatible products. researchgate.net | Identification of active biomolecules, control over particle morphology. |

| Microwave-Assisted | Applying microwave energy to heat reactants and accelerate reactions. mdpi.com | Rapid heating, increased reaction rates, improved yields. | Optimization of power and time, solvent suitability, scalability. |

| Sonochemistry | Using acoustic cavitation to create localized high-energy conditions. | Enhanced mass transport, particle size reduction, surface activation. | Effect of frequency and power, mechanism of particle formation. |

Exploration of Advanced In-Situ Structural Characterization Techniques

Understanding the formation mechanism of this compound is fundamental to controlling its properties. Future research will heavily rely on advanced in-situ and operando characterization techniques, which allow for real-time monitoring of the synthesis process. rsc.orgacs.org These methods provide invaluable insights into reaction kinetics, intermediate species, and the evolution of crystal structure, moving beyond traditional ex-situ analysis of the final product. ensicaen.frresearching.cn

Promising techniques for future investigation include:

In-situ X-ray Diffraction (XRD) and Scattering (SAXS/WAXS): These techniques can track the evolution of crystalline phases and nanoparticle formation during synthesis. rsc.org By monitoring changes in diffraction patterns in real-time, researchers can identify transient intermediates and understand the crystallization pathway. rsc.org

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: This method is powerful for observing changes in chemical bonds as the reaction proceeds. It can be used to monitor the coordination between the cadmium ion and the carboxylate group of the isohexadecanoate ligand, providing mechanistic details of the compound's formation. rsc.org

Operando Spectroscopy: This involves monitoring the material's structure while it is functioning under realistic operating conditions. acs.orgensicaen.fr For example, if this compound is being studied as a catalyst precursor, operando techniques could simultaneously measure its structural changes and catalytic performance.

By applying these advanced characterization tools, a comprehensive picture of the synthesis and transformation of this compound can be developed, enabling precise control over its final properties.

Table 2: Advanced In-Situ/Operando Techniques for Studying this compound Formation

| Technique | Information Obtained | Research Application |

|---|---|---|

| In-situ XRD | Real-time crystal structure, phase transitions, crystallite size. rsc.org | Monitoring the crystallization process from amorphous precursors. |

| In-situ SAXS/WAXS | Nanoparticle size, shape, and distribution during nucleation and growth. rsc.org | Understanding the initial stages of nanoparticle formation from precursors. |

| In-situ FTIR | Changes in chemical bonding and functional groups. rsc.org | Tracking the coordination of the carboxylate ligand to the cadmium center. |

| In-situ Raman | Vibrational modes, molecular structure, and phase identification. | Complementing FTIR for a full vibrational analysis of reaction intermediates. |

| Operando Spectroscopy | Correlation between structural changes and material performance under reaction conditions. acs.org | Elucidating the active species when used as a precursor in catalysis. |

Tailoring Self-Assembly Processes for Hierarchical Supramolecular Structures

The self-assembly of metal-carboxylate compounds into ordered, higher-level structures is a key area of modern materials science. elsevierpure.comacs.org Future research should explore how this compound molecules can be guided to self-assemble into hierarchical supramolecular structures with defined architectures and functions. nih.govnih.gov The long, branched alkyl chain of the isohexadecanoate ligand provides unique steric and van der Waals interactions that could be harnessed to direct this assembly.

Areas for future exploration include:

Controlling Nanoscale Morphologies: Investigating how synthesis parameters (e.g., solvent, temperature, concentration) can influence the self-assembly process to form specific nanostructures like nanosheets, nanowires, or vesicles. acs.org

Coordination-Driven Assembly: Using secondary ligands or metal nodes to link this compound units into larger, well-defined metal-organic polyhedra or frameworks. nih.govresearchgate.net

Hierarchical Assembly: Studying the multi-level organization process where primary nanostructures of this compound act as building blocks for more complex, meso- or macro-scale architectures. nih.govrsc.org This approach mimics the formation of complex structures in biological systems. frontiersin.org

Success in this area could lead to the creation of novel materials with tunable porosity, surface area, and electronic properties for applications in catalysis, sensing, and separations.

Design of Next-Generation Precursors for Tailored Advanced Functional Materials

Metal carboxylates are widely used as single-source precursors for the synthesis of advanced functional materials, such as metal oxides and metal sulfide (B99878) nanoparticles. wisdomlib.orggoogle.com this compound is a promising candidate for a next-generation precursor due to the specific properties imparted by its isohexadecanoate ligand.

Future research should focus on:

Controlled Thermal Decomposition: Systematically studying the thermal decomposition (thermolysis) of this compound to produce cadmium oxide (CdO) or cadmium sulfide (CdS) nanomaterials. The branched ligand structure may influence decomposition temperature and kinetics, offering a handle to control the size, shape, and crystal phase of the resulting nanoparticles. rsc.orggoogle.com

Phase and Shape Control: Investigating how the concentration of the carboxylate ligand and other additives can influence the crystalline phase of the resulting nanomaterials. rsc.org For example, high carboxylate concentrations can sometimes lead to sulfur-deficient metal sulfide phases. rsc.org

Synthesis of Doped Nanomaterials: Using this compound in combination with other metal carboxylates to synthesize doped cadmium-based nanomaterials with tailored optical and electronic properties.

By precisely designing the precursor and the reaction conditions, this compound could enable the bottom-up synthesis of advanced nanomaterials for applications in electronics, optoelectronics, and catalysis.

Comprehensive Environmental Modeling of Chemical Fate and Transformation in Complex Matrices

As with any chemical compound, understanding the environmental fate of this compound is critical for responsible development and application. Future research must include comprehensive environmental modeling to predict its distribution, persistence, and transformation in complex environmental matrices like soil, water, and sediment. researchgate.net

Key aspects of this research paradigm include:

Developing Fate and Transport Models: Utilizing modeling approaches such as fugacity or multimedia models to predict how this compound partitions between air, water, and soil based on its physicochemical properties. numberanalytics.com

Studying Degradation Pathways: Investigating the abiotic and biotic degradation pathways of the compound. This includes studying its hydrolysis, photolysis, and microbial degradation to identify transformation products and assess their persistence. solubilityofthings.comresearchgate.net